REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[I:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:11](O)=[O:12]>C(Cl)(Cl)Cl>[I:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:11]([Cl:2])=[O:12]
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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IC=1C=C(C(=O)O)C=CC1OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for b 1 h under a gentle nitrogen
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The solvent was evaporated under reduced pressure
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Type
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DISTILLATION
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Details
|
the residue was distilled under high vacuum
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Type
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DISTILLATION
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Details
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The fraction distilling at 152-156° C. (5 mm Hg; lit.10 bp 183-185° C., 12-13 mm Hg)
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Type
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CUSTOM
|
Details
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was collected
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 200 mL hexane/CH2Cl2
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Name
|
|
Type
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product
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Smiles
|
IC=1C=C(C(=O)Cl)C=CC1OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: PERCENTYIELD | 85.5% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |